

Application Note: Quantification of Tenonitroazole in Human Plasma by HPLC-UV

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Compound of Interest

Compound Name: Tenonitroazole

Cat. No.: B1682745

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of **Tenonitroazole** in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring an accurate bioanalytical method for pharmacokinetic studies and therapeutic drug monitoring. The method employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. This document provides comprehensive experimental protocols, method validation parameters, and data presentation to ensure easy implementation and reliable results.

Introduction

Tenonitroazole is an antiprotozoal agent with a nitroimidazole core structure. To accurately assess its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), a validated bioanalytical method for its quantification in biological matrices like plasma is essential. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely accessible, cost-effective, and reliable technique for this purpose. The method described herein is based on established principles for the analysis of nitroimidazole compounds in plasma and provides a comprehensive guide for laboratory implementation.^{[1][2][3]}

Experimental Protocols

Materials and Reagents

- **Tenonitrozole** reference standard ($\geq 98\%$ purity)
- Ornidazole (Internal Standard, IS) ($\geq 98\%$ purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (KH_2PO_4) (Analytical grade)
- Orthophosphoric acid (85%) (Analytical grade)
- Ultrapure water ($18.2 \text{ M}\Omega\cdot\text{cm}$)
- Drug-free human plasma (with K_2EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions

- HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a variable wavelength UV detector.
- Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) and acetonitrile in a 65:35 (v/v) ratio.[\[3\]](#)
- Flow Rate: 1.0 mL/min.[\[3\]](#)
- Injection Volume: 20 μL .
- Column Temperature: 30°C.
- UV Detection Wavelength: 320 nm.
- Internal Standard (IS): Ornidazole.

Preparation of Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of **Tenonitroazole** reference standard and 10 mg of Ornidazole (IS) in separate 10 mL volumetric flasks using methanol as the solvent.
- Working Standard Solutions: Prepare serial dilutions of the **Tenonitroazole** stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
- Internal Standard Working Solution (5 µg/mL): Dilute the Ornidazole stock solution with a 50:50 mixture of acetonitrile and water.
- Phosphate Buffer (0.02 M, pH 4.5): Dissolve 2.72 g of KH_2PO_4 in 1 L of ultrapure water. Adjust the pH to 4.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

Sample Preparation (Protein Precipitation)

- Pipette 200 µL of plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the Ornidazole internal standard working solution (5 µg/mL) and vortex briefly.
- Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.[2]
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Inject 20 µL of the supernatant into the HPLC system for analysis.

Method Validation

The bioanalytical method should be validated according to international guidelines (e.g., EMA, FDA).[4] Key validation parameters are summarized below.

Data Presentation

Table 1: Chromatographic Parameters

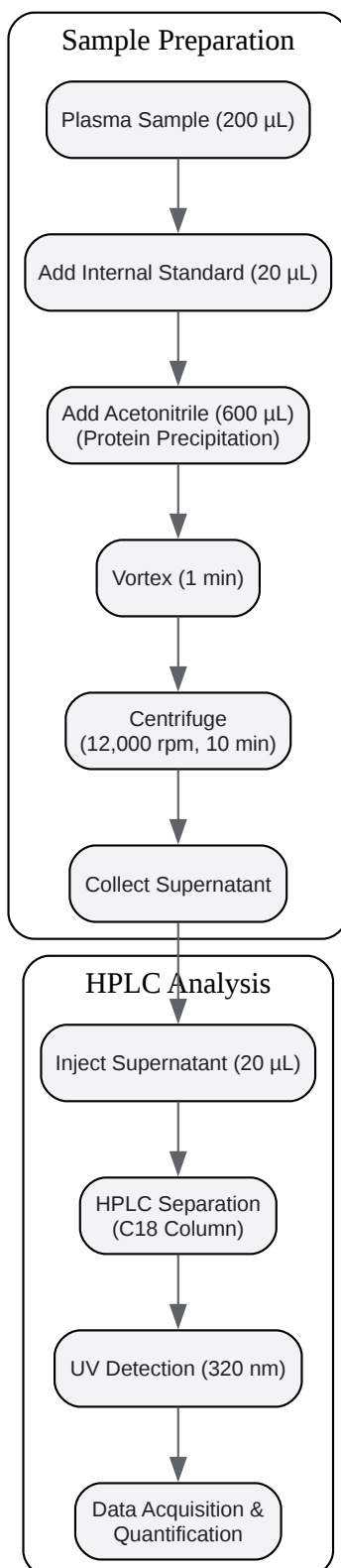
Parameter	Condition
Analytical Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	0.02 M KH ₂ PO ₄ (pH 4.5) : Acetonitrile (65:35, v/v)
Flow Rate	1.0 mL/min
UV Wavelength	320 nm
Injection Volume	20 μ L
Column Temperature	30°C
Retention Time (Tenonitrozole)	~ 6.5 min (Approximate)
Retention Time (Ornidazole IS)	~ 8.0 min (Approximate)

Table 2: Method Validation Summary

Validation Parameter	Concentration Range / Level	Acceptance Criteria	Representative Result
Linearity (r^2)	50 - 10,000 ng/mL	$r^2 \geq 0.995$	0.9991
Lower Limit of Quantification (LLOQ)	50 ng/mL	Accuracy: 80-120%, Precision: $\leq 20\%$	Accuracy: 98.5%, Precision: 11.2%
Intra-day Precision (%CV)	LQC, MQC, HQC	$\leq 15\%$	$< 8\%$
Inter-day Precision (%CV)	LQC, MQC, HQC	$\leq 15\%$	$< 10\%$
Intra-day Accuracy (% Bias)	LQC, MQC, HQC	Within $\pm 15\%$	-5.2% to +6.8%
Inter-day Accuracy (% Bias)	LQC, MQC, HQC	Within $\pm 15\%$	-7.5% to +8.1%
Recovery (%)	LQC, MQC, HQC	Consistent and reproducible	$> 85\%$
Matrix Effect	LQC, HQC	$CV \leq 15\%$	Not significant

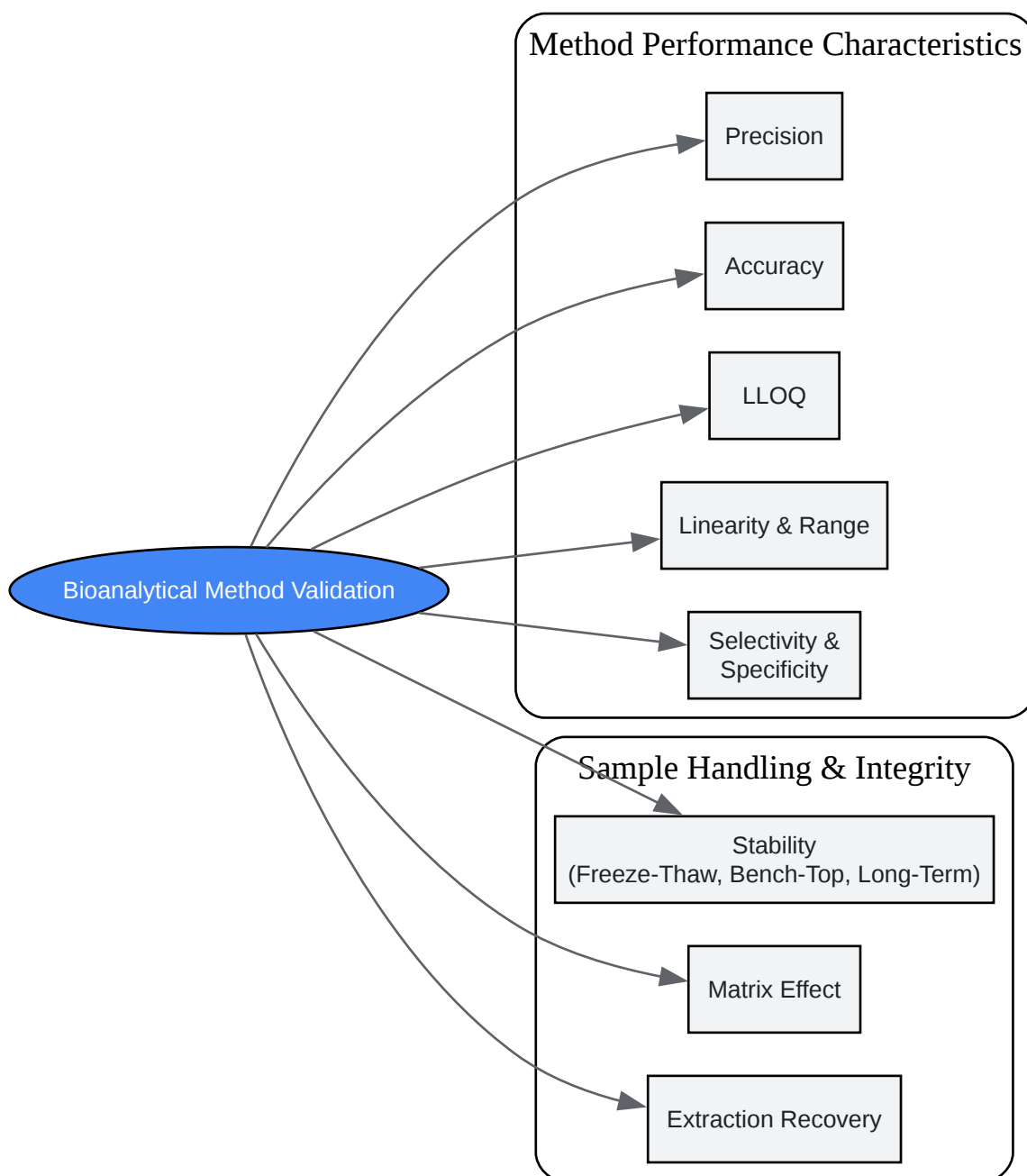
LQC: Low Quality Control (150 ng/mL), MQC: Medium Quality Control (1500 ng/mL), HQC: High Quality Control (7500 ng/mL). Data are representative and should be confirmed during in-lab validation.

Visualizations



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Caption: Experimental workflow for **Tenonitroazole** quantification in plasma.



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Caption: Key parameters for bioanalytical method validation.

Conclusion

The HPLC-UV method detailed in this application note provides a simple, accurate, and precise tool for the quantification of **Tenonitroazole** in human plasma. The protein precipitation sample

preparation is rapid and effective, making the method suitable for the analysis of a large number of samples in pharmacokinetic and clinical studies. The validation parameters demonstrate that the method is reliable and conforms to standard bioanalytical guidelines. This protocol can be readily adopted by laboratories equipped with standard HPLC instrumentation.

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